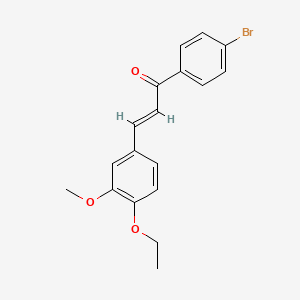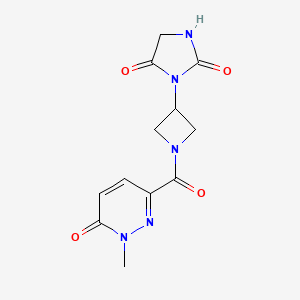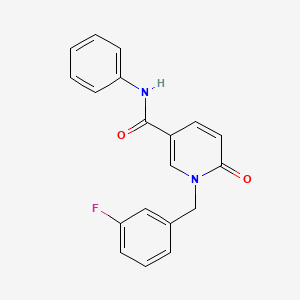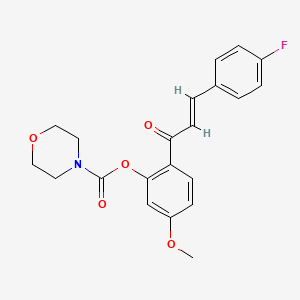
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27ClN4O3 and its molecular weight is 503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, such as naphthalimide derivatives, have been studied for their luminescent properties and photo-induced electron transfer capabilities. These properties make them potential candidates for applications in pH probes and fluorescence imaging technologies, enhancing our understanding of biological processes at the molecular level (Gan et al., 2003).
Cyclization Routes to Piperazine Diones
The Dieckmann cyclization route to piperazine-2,5-diones, starting from specific substructures, showcases a method to synthesize key intermediates that could be utilized in the development of new chemical entities with potential applications in medicinal chemistry (Aboussafy & Clive, 2012).
Fluorescent Ligands for Receptor Visualization
Fluorescent ligands based on piperazine structures have been synthesized to visualize specific receptors, such as the 5-HT1A receptors in cells. This application is crucial for drug discovery and development, providing a tool for studying receptor-ligand interactions in real-time (Lacivita et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 5-chloro-2-methylbenzene-1,4-diamine with 4-(chlorocarbonyl)piperazine to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "5-chloro-2-methylbenzene-1,4-diamine", "4-(chlorocarbonyl)piperazine", "Phenethylamine", "Acetic anhydride", "Sodium acetate", "Chloroform", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 5-chloro-2-methylbenzene-1,4-diamine is reacted with acetic anhydride and sodium acetate in chloroform to form 5-chloro-N-(2-methylphenyl)acetamide.", "Step 2: 5-chloro-N-(2-methylphenyl)acetamide is reacted with sodium hydroxide and sodium carbonate in ethanol to form 5-chloro-2-methylbenzene-1,4-diamine.", "Step 3: 5-chloro-2-methylbenzene-1,4-diamine is reacted with 4-(chlorocarbonyl)piperazine in ethanol to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2-methylquinazoline-4(3H)-one.", "Step 4: 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2-methylquinazoline-4(3H)-one is reacted with phenethylamine in ethanol to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 5: The final product is purified by recrystallization from ethanol and drying under vacuum." ] } | |
Numéro CAS |
892282-99-4 |
Formule moléculaire |
C28H27ClN4O3 |
Poids moléculaire |
503 |
Nom IUPAC |
7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H27ClN4O3/c1-19-7-9-22(29)18-25(19)31-13-15-32(16-14-31)26(34)21-8-10-23-24(17-21)30-28(36)33(27(23)35)12-11-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3,(H,30,36) |
Clé InChI |
GBSUQOFLSOYYFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2690915.png)



![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)

![2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2690923.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2690926.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)


![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2690933.png)